N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide
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Overview
Description
The compound “N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a thioether group (R-S-R’), an amide group (CONH2), and a methoxy group (CH3O-). The presence of a fluorophenyl group indicates that the compound might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the imidazole ring, the thioether group, the amide group, and the methoxy group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a common feature in many biologically active molecules and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Imaging Applications
One notable application of related compounds is in the field of imaging, particularly using positron emission tomography (PET). For instance, derivatives of similar compounds have been developed as potent and selective ligands for receptors, which can be radiolabeled for imaging purposes. Such developments have implications in understanding receptor distributions and functions in various physiological and pathological conditions (T. Hamill et al., 1996).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. For example, a series of derivatives incorporating the thiazole ring have been studied for their antibacterial and antifungal activities. Such compounds have shown potential therapeutic intervention for treating microbial diseases, highlighting the versatility of this chemical structure in developing new antimicrobial agents (N. Desai et al., 2013).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been crucial in expanding the chemical and pharmacological understanding of such molecules. Detailed studies involving synthesis methods, crystal structure analysis, and spectroscopic characterization provide insights into their chemical behavior and potential applications in various scientific fields (K. Y. Yeong et al., 2018; A. Banu et al., 2013).
Anticancer Research
Research into benzothiazole derivatives, which share some structural similarities with the compound , has shown that various substitutions on the benzothiazole scaffold can significantly modulate antitumor properties. This line of research opens up possibilities for the development of new anticancer agents based on structural modifications of compounds like "N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide" (Derya Osmaniye et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-16-8-4-14(5-9-16)18(24)21-10-11-26-19-22-12-17(23-19)13-2-6-15(20)7-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBOJBZFCMCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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